![molecular formula C15H17ClN4O B13823873 5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. The process often includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a chlorophenyl group, typically using a chlorinating agent.
Attachment of the Dimethylaminoethyl Group: This is usually done through a nucleophilic substitution reaction, where the dimethylaminoethyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
- **Sub
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Eigenschaften
Molekularformel |
C15H17ClN4O |
|---|---|
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
5-[[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]amino]-2-methyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17ClN4O/c1-10-19-13(8-17)15(21-10)18-9-14(20(2)3)11-6-4-5-7-12(11)16/h4-7,14,18H,9H2,1-3H3 |
InChI-Schlüssel |
UMZIXNSNHUPTEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)NCC(C2=CC=CC=C2Cl)N(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)



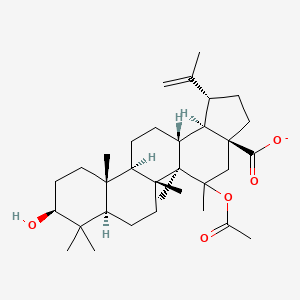
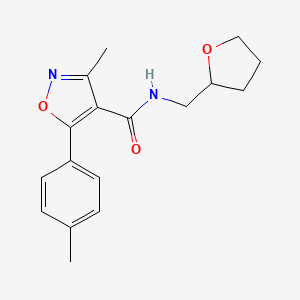
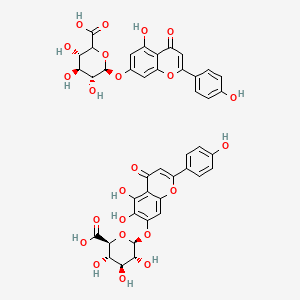
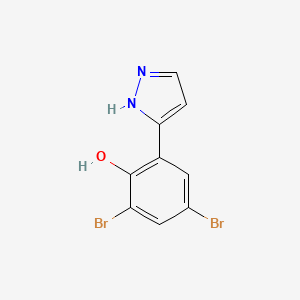
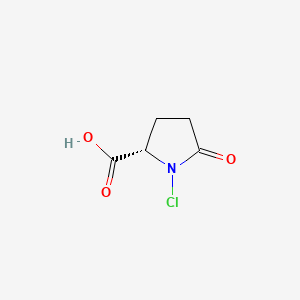



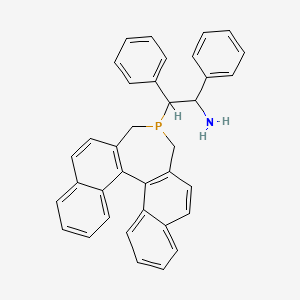
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
